5-(Sulfanylmethyl)imidazolidine-2,4-dione
Description
Structure
3D Structure
Properties
IUPAC Name |
5-(sulfanylmethyl)imidazolidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2O2S/c7-3-2(1-9)5-4(8)6-3/h2,9H,1H2,(H2,5,6,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTZNOKBPJBCNJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(=O)NC(=O)N1)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50298192 | |
| Record name | 5-(sulfanylmethyl)imidazolidine-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50298192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17125-13-2, 17125-37-0 | |
| Record name | NSC121352 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=121352 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-(sulfanylmethyl)imidazolidine-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50298192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(sulfanylmethyl)imidazolidine-2,4-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for 5 Sulfanylmethyl Imidazolidine 2,4 Dione and Its Derivatives
General Synthetic Pathways for the Imidazolidine-2,4-dione Core
The imidazolidine-2,4-dione, or hydantoin (B18101), ring is a privileged scaffold in medicinal chemistry, and numerous methods have been developed for its synthesis. researchgate.net These methods can be broadly categorized based on their starting materials and reaction mechanisms, including condensation reactions, transformations of amino acids, and various cyclization strategies.
The Knoevenagel condensation is a versatile carbon-carbon bond-forming reaction that is particularly useful for the synthesis of 5-arylidene hydantoin derivatives. ijsrst.com This reaction typically involves the condensation of an aromatic aldehyde with a compound containing an active methylene (B1212753) group, such as hydantoin or 2-thiohydantoin, at the C-5 position. ijsrst.comresearchgate.net The reaction is often catalyzed by a weak base (e.g., piperidine, glycine, ethylenediamine (B42938) diacetate) or can be performed under microwave irradiation or solvent-free conditions to enhance efficiency. ijsrst.comresearchgate.net The resulting 5-arylidene products serve as key intermediates that can be further modified to introduce diverse substituents at the 5-position.
The general mechanism involves the deprotonation of the C-5 position of the hydantoin ring to form a nucleophilic carbanion, which then attacks the carbonyl carbon of the aldehyde. Subsequent dehydration of the aldol-type intermediate yields the stable α,β-unsaturated product. A variety of catalysts have been employed to facilitate this transformation, highlighting its broad applicability. researchgate.net
Table 1: Catalysts Used in Knoevenagel Condensation for 5-Arylidene Thiazolidine/Imidazolidine-2,4-dione Synthesis This table is illustrative of the Knoevenagel condensation principle as applied to related active methylene compounds.
| Catalyst | Solvent/Conditions | Reference |
|---|---|---|
| Tannic Acid | Ethanol, Reflux | ijsrst.com |
| Baker's Yeast | Ethanol, Room Temp | researchgate.net |
| Glycine | Solvent-free, Microwave | researchgate.net |
| Ethylenediamine diacetate | Solvent-free | researchgate.net |
| L-proline | Toluene, Reflux | researchgate.net |
| Piperidine | Ethanol, Reflux | ijsrst.com |
One of the most fundamental and classical routes to 5-substituted hydantoins is the Urech hydantoin synthesis, which utilizes amino acids as starting materials. researchgate.netrjpn.org In this method, an amino acid is treated with an alkali metal cyanate, such as potassium cyanate, to form an N-carbamoyl amino acid (a ureido acid). researchgate.net Subsequent treatment with a strong acid induces an intramolecular cyclization via dehydration, yielding the corresponding 5-substituted hydantoin. researchgate.net The synthesis of 5-(sulfanylmethyl)imidazolidine-2,4-dione can be directly achieved through this pathway starting from the amino acid L-cysteine. molbase.com
Variations of this approach involve the reaction of amino acids or their derivatives with isocyanates or isothiocyanates. nih.govresearchgate.net For instance, N-3 and C-5 substituted imidazolidine-2,4-diones have been synthesized from C-phenylglycine derivatives and phenyl isocyanate. nih.govresearchgate.net More complex, highly substituted chiral hydantoins can be prepared in a single step from simple dipeptides through a dual activation of amide and Boc-protecting groups using trifluoromethanesulfonic anhydride (B1165640) (Tf₂O). organic-chemistry.org
Table 2: Examples of Amino Acid-Based Syntheses of Hydantoins
| Amino Acid Derivative | Reagents | Product Type | Reference |
|---|---|---|---|
| Alanine sulfate | Potassium cyanate | 5-Methylhydantoin | rjpn.org |
| C-Phenylglycine | Phenyl isocyanate | 3-Phenyl-5-aryl-imidazolidine-2,4-dione | nih.govresearchgate.net |
| Cysteine | Potassium cyanate | This compound | molbase.com |
| Boc-protected dipeptides | Tf₂O, Pyridine | Highly substituted chiral hydantoins | organic-chemistry.org |
| α-Amino esters | Isocyanates | N,N'-Disubstituted hydantoins | nih.gov |
Beyond amino acid-based methods, several other cyclization reactions are well-established for constructing the hydantoin scaffold. The most prominent of these is the Bucherer–Bergs reaction, a multicomponent synthesis that combines a carbonyl compound (aldehyde or ketone), an alkali metal cyanide (e.g., potassium cyanide), and ammonium (B1175870) carbonate. researchgate.netmdpi.com The reaction proceeds through the formation of an aminonitrile intermediate, which then reacts with cyanic acid or carbon dioxide to form a ureido nitrile that subsequently cyclizes to the hydantoin. mdpi.com This method is highly versatile for producing 5,5-disubstituted hydantoins. mdpi.com
Other notable cyclization strategies include:
The Read Synthesis: A modification of the Urech synthesis where an aldehyde is reacted with hydrogen cyanide, followed by reaction with ammonium carbonate. mdpi.com
Ugi/Cyclization Sequences: Multicomponent Ugi reactions can generate intermediates that undergo subsequent cyclization to form hydantoins, offering a pathway to diverse and complex structures. organic-chemistry.orgresearchgate.net
From α-ureido esters: Cyclization of α-ureido esters, formed from the reaction of α-amino esters with urea (B33335), provides another route to the hydantoin ring. mdpi.com
From α-haloamides: A cascade [3 + 2] cycloaddition between organo-cyanamides and α-haloamides can yield five-membered cyclic guanidines, which are related to the hydantoin structure. organic-chemistry.org
Strategies for Incorporating Sulfanylmethyl Moieties and Analogues
The introduction of a sulfanylmethyl group or its analogues can be achieved either by building the hydantoin ring from a sulfur-containing precursor like cysteine or by modifying a pre-formed hydantoin ring.
The hydantoin ring contains two secondary amine protons (at N-1 and N-3) and, in the case of the target molecule, a thiol proton, all of which are susceptible to substitution via alkylation or acylation.
Alkylation: The nitrogen atoms of the imidazolidine-2,4-dione ring can be alkylated using various alkylating agents in the presence of a base. semanticscholar.org Similarly, the sulfur atom in a thio-analogue, such as an imidazolidine-4-thione, is readily S-alkylated by reagents like alkyl halides or Michael acceptors. nih.gov This reactivity can be extrapolated to the sulfanyl (B85325) group of this compound, allowing for the synthesis of S-alkylated derivatives.
Acylation: The acylation of imidazolidine-2-thione at the nitrogen atoms has been demonstrated using acyl chlorides, leading to mono- or di-acylated products. nih.govbohrium.com This provides a direct method for introducing acyl groups onto the hydantoin scaffold of the target molecule or its derivatives, potentially at the N-1, N-3, or S positions, depending on the reaction conditions and the specific reagents used. nih.gov
Table 3: Potential Sites for Substitution on this compound
| Site | Reaction Type | Reagent Class | Potential Product |
|---|---|---|---|
| N-1 / N-3 | Alkylation | Alkyl Halides | N-Alkyl derivative |
| N-1 / N-3 | Acylation | Acyl Chlorides | N-Acyl derivative |
| S (Thiol) | Alkylation | Alkyl Halides | S-Alkyl derivative (Thioether) |
| S (Thiol) | Acylation | Acyl Chlorides | S-Acyl derivative (Thioester) |
Organoselenium reagents are powerful tools for inducing cyclization reactions to form various heterocycles. organic-chemistry.orglookchemmall.com This strategy is particularly relevant for synthesizing fused bicyclic and tricyclic hydantoin derivatives. ceon.rs The process typically involves the reaction of an electrophilic selenium species, such as phenylselenenyl bromide (PhSeBr) or phenylselenenyl chloride (PhSeCl), with a hydantoin derivative bearing an unsaturated side chain (e.g., an alkene or alkyne). rsc.orgresearchgate.net
The electrophilic selenium reagent adds to the double or triple bond, forming a cyclic seleniranium or seleninium ion intermediate. A suitably positioned internal nucleophile, such as a nitrogen atom from the hydantoin ring or another functional group, then attacks this intermediate in an intramolecular fashion. organic-chemistry.org This results in the formation of a new ring, with the organoselenium group incorporated into the product. The selenium moiety can then be removed or further manipulated in subsequent synthetic steps. lookchemmall.com This methodology has been successfully applied to synthesize fused bicyclic hydantoin derivatives from 5-alkenyl-substituted hydantoins. ceon.rs
Advanced Synthetic Techniques in Imidazolidine-2,4-dione Chemistry
Recent advancements in synthetic organic chemistry have prioritized the development of efficient, environmentally friendly, and rapid methodologies for the synthesis of heterocyclic compounds. In the context of imidazolidine-2,4-dione chemistry, one-pot solvent-free procedures and microwave-assisted approaches have emerged as powerful techniques, offering significant advantages over traditional multi-step and solvent-heavy methods.
One-Pot Solvent-Free Synthetic Procedures
One-pot, solvent-free synthesis, often incorporating grinding or solid-phase techniques, represents a significant advancement in green chemistry for producing imidazolidine-2,4-dione (also known as hydantoin) and its derivatives. researchgate.net This methodology addresses the limitations of conventional methods, such as complex work-ups, the use of hazardous solvents, extended reaction times, and lower yields. researchgate.net
The core principle of this approach involves the direct reaction of starting materials in the absence of a solvent, with mechanical grinding providing the energy for the reaction to proceed. A notable example is the one-pot reaction of benzils with urea or thiourea (B124793) derivatives in the presence of a strong base under grinding conditions to produce hydantoins and thiohydantoins. researchgate.net This method is characterized by its simplicity, mild reaction conditions, and the ease of product purification. researchgate.net The key advantages include excellent yields, significantly reduced reaction times, and a more environmentally benign profile due to the elimination of solvent waste. researchgate.net
Another solvent-free approach involves the cyclocondensation reaction of components like substituted anilines, benzaldehydes, and thioglycolic acid, sometimes using a catalyst under solvent-free conditions at elevated temperatures. nih.gov These one-pot syntheses are highly efficient, demonstrating the versatility of this technique for creating a variety of substituted imidazolidine-2,4-dione analogues. nih.gov
The following table summarizes representative examples of one-pot, solvent-free syntheses for related heterocyclic cores, illustrating the typical conditions and outcomes.
| Reactants | Base/Catalyst | Conditions | Product Class | Yield | Reference |
| Benzil, Urea/Thiourea derivatives | Strong Base | Grinding, Room Temp. | Hydantoins / Thiohydantoins | High | researchgate.net |
| Substituted Aniline, Benzaldehyde, Thioglycolic Acid | Ammonium Persulfate (APS) | Solvent-free, 90 °C | 1,3-Thiazolidin-4-ones | 84% | nih.gov |
| Arylaldehyde, Thioglycolic Acid, Anilines | MNPs@SiO2-IL | Solvent-free | 1,3-Thiazolidin-4-one derivatives | High | nih.gov |
Microwave-Assisted Synthetic Approaches
Microwave-assisted organic synthesis has revolutionized the synthesis of heterocyclic compounds by offering a method for rapid, efficient, and uniform heating. nih.gov This technique can dramatically accelerate reaction rates, often leading to higher yields and improved product purity compared to conventional heating methods. nih.govresearchgate.net
In the synthesis of imidazolidine-2,4-dione derivatives and related compounds like thiazolidinediones, microwave irradiation is frequently employed to drive condensation reactions. rasayanjournal.co.inhilarispublisher.com For instance, the Knoevenagel condensation of 2,4-thiazolidinedione (B21345) with aldehydes can be efficiently carried out under microwave irradiation. rasayanjournal.co.in This method often reduces reaction times from hours to mere minutes. researchgate.nethilarispublisher.com
Microwave-assisted synthesis can also be combined with solvent-free conditions to further enhance its green chemistry credentials. researchgate.net For example, the synthesis of 5-benzylidene-thiazolidine-2,4-dione derivatives has been achieved by irradiating a solid-phase mixture of the reactants with a catalyst. researchgate.net This approach not only speeds up the reaction but also simplifies the work-up procedure, as the product can often be isolated by simple filtration and washing. rasayanjournal.co.in The use of catalysts like piperidine, acetic acid, and silica (B1680970) gel has been shown to enhance these condensation reactions under microwave conditions. researchgate.net
The table below details examples of microwave-assisted synthesis for imidazolidine-2,4-dione analogues and related structures, highlighting the significant reduction in reaction time.
| Reactants | Conditions | Power | Time | Product Class | Yield | Reference |
| 2,4-thiazolidinedione, 4-chlorobenzaldehyde | Glacial Acetic Acid, Sodium Acetate, Reflux | 200 W | 5 min | 5-(4-chlorobenzylidene)-2,4-thiazolidinedione | 87% | rasayanjournal.co.in |
| 5-(4-chlorobenzylidene)-2,4-thiazolidinedione, Substituted Aromatic Amines | Acetonitrile, K2CO3, Reflux | 200 W | 2-4 min | 5-[4-(Substituted) Benzylidene]Thiazolidine-2,4-Diones | — | hilarispublisher.com |
| Thiazolidine-2,4-dione/Rhodanine (B49660), Aldehydes | Piperidine, Acetic Acid, Silica Gel (Solvent-free) | 900 W | 6-8 min | 5-Benzylidene-thiazolidine-2,4-diones | — | researchgate.net |
Spectroscopic and Structural Characterization Techniques in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals for the protons in the imidazolidine (B613845) ring and the sulfanylmethyl substituent. The N-H protons of the imidazolidine ring would likely appear as broad singlets. The proton at the C5 position is expected to be a multiplet due to coupling with the adjacent methylene (B1212753) protons. The methylene protons of the sulfanylmethyl group would also likely appear as a multiplet, coupling with the C5 proton and potentially the sulfhydryl proton. The sulfhydryl (S-H) proton's chemical shift can be variable and may appear as a broad singlet.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would provide key information about the carbon skeleton. Distinct signals would be expected for the two carbonyl carbons (C2 and C4) in the imidazolidine ring, typically in the downfield region of the spectrum. mdpi.com Signals for the C5 carbon, the methylene carbon of the sulfanylmethyl group, would also be present in characteristic regions. The analysis of chemical shifts and coupling patterns in both ¹H and ¹³C NMR spectra allows for the unambiguous assignment of the compound's constitution. mdpi.com
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 5-(Sulfanylmethyl)imidazolidine-2,4-dione
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| N1-H | broad singlet | - |
| N3-H | broad singlet | - |
| C5-H | multiplet | ~50-60 |
| -CH₂ -SH | multiplet | ~25-35 |
| -SH | broad singlet | - |
| C2=O | - | ~170-180 |
| C4=O | - | ~155-165 |
Mass Spectrometry (MS) for Molecular Weight Verification and Fragmentation Analysis
Mass spectrometry (MS) is an essential analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through fragmentation analysis. For this compound, with a chemical formula of C₄H₆N₂O₂S, the expected exact mass is approximately 146.0150 g/mol . molbase.com
High-resolution mass spectrometry (HRMS) would be employed to confirm the elemental composition by providing a highly accurate mass measurement. In a typical mass spectrum, the molecular ion peak [M]⁺ would be observed, corresponding to the intact molecule. mdpi.com
Furthermore, the fragmentation pattern observed in the mass spectrum can provide valuable structural information. Common fragmentation pathways for related imidazolidine-2,4-dione derivatives involve the cleavage of the side chain and the rupture of the heterocyclic ring. mdpi.comnih.gov The analysis of these fragment ions helps to piece together the molecular structure and confirm the identity of the compound.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to exhibit characteristic absorption bands corresponding to its constituent functional groups.
Based on the spectra of similar imidazolidine-2,4-dione derivatives, the following key vibrational frequencies would be anticipated mdpi.comnih.govresearchgate.net:
N-H Stretching: Broad absorption bands in the region of 3100-3300 cm⁻¹ would indicate the presence of the N-H bonds in the imidazolidine ring.
C=O Stretching: Strong, sharp absorption bands between 1700 cm⁻¹ and 1780 cm⁻¹ are characteristic of the two carbonyl groups (C=O) in the hydantoin (B18101) ring. The presence of two distinct bands in this region is typical for imidazolidine-2,4-diones.
S-H Stretching: A weak absorption band may be observed in the region of 2550-2600 cm⁻¹ corresponding to the stretching vibration of the sulfhydryl (S-H) group.
C-N Stretching: Absorptions related to the C-N stretching vibrations within the ring would also be present.
Table 2: Expected IR Absorption Frequencies for this compound
| Functional Group | Expected Absorption Range (cm⁻¹) |
| N-H Stretch | 3100 - 3300 |
| C=O Stretch | 1700 - 1780 |
| S-H Stretch | 2550 - 2600 |
| C-N Stretch | 1300 - 1450 |
Elemental Analysis for Empirical Formula Confirmation
Elemental analysis is a fundamental technique used to determine the percentage composition of elements (carbon, hydrogen, nitrogen, and sulfur) in a compound. This data is then used to confirm the empirical formula. For this compound (C₄H₆N₂O₂S), the theoretical elemental composition can be calculated.
Table 3: Theoretical Elemental Composition of this compound
| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Percentage (%) |
| Carbon | C | 12.01 | 4 | 48.04 | 32.86 |
| Hydrogen | H | 1.01 | 6 | 6.06 | 4.14 |
| Nitrogen | N | 14.01 | 2 | 28.02 | 19.17 |
| Oxygen | O | 16.00 | 2 | 32.00 | 21.89 |
| Sulfur | S | 32.07 | 1 | 32.07 | 21.94 |
| Total | 146.19 | 100.00 |
Experimental results from elemental analysis that closely match these theoretical percentages would provide strong evidence for the proposed empirical formula. researchgate.net
Crystallographic Studies of Related Imidazolidine-2,4-dione Derivatives for Solid-State Structure
X-ray crystallography is the most powerful method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While specific crystallographic data for this compound is not available in the provided search results, studies on related imidazolidine-2,4-dione derivatives offer valuable insights into the expected solid-state structure. chemrxiv.org
Computational and Theoretical Studies
Molecular Docking and Molecular Dynamics Simulations
Molecular docking and molecular dynamics (MD) simulations are instrumental in predicting how a ligand such as 5-(Sulfanylmethyl)imidazolidine-2,4-dione might interact with a protein receptor. While specific docking studies for this exact compound are not extensively detailed in published literature, the behavior of the parent imidazolidine-2,4-dione (hydantoin) scaffold is well-documented and provides a strong predictive framework.
Molecular docking studies on various hydantoin (B18101) derivatives consistently highlight the crucial role of the heterocyclic ring in forming key interactions with protein active sites. nih.govmdpi.com The two N-H groups and two carbonyl C=O groups on the imidazolidine-2,4-dione ring are primary sites for hydrogen bonding. edu.krd For instance, in studies of derivatives targeting enzymes like VEGFR-2, the carbonyl oxygen at position-2 of the thiazolidine-2,4-dione (a related scaffold) forms a hydrogen bond with Lysine868, while the acetamide (B32628) linker's NH group bonds with Glutamate885. nih.gov Similarly, when targeting Glycogen Synthase Kinase-3β (GSK-3β), the hydantoin functionality is predicted to form hydrogen bonds with the backbone C=O and N-H of a valine residue in the ATP binding domain. mdpi.com
Molecular dynamics simulations further refine these static docking poses, providing insights into the stability of the ligand-protein complex over time. nih.govnih.gov These simulations can reveal conformational changes in both the ligand and the protein upon binding, showing how the complex adapts to achieve a stable, low-energy state. nih.gov For this compound, the flexible sulfanylmethyl group at the C-5 position would be expected to explore various conformations to fit optimally within a binding pocket, likely engaging in hydrophobic or specific polar interactions depending on the pocket's amino acid composition.
Computational methods are widely used to predict the biological activity of compounds before their synthesis. nih.gov Molecular docking programs calculate a binding affinity or docking score (often in kcal/mol), which estimates the strength of the interaction between the ligand and the protein. nih.gov A lower binding energy generally suggests a more favorable and stable interaction, which can correlate with higher inhibitory activity. nih.gov
For example, in a study of thiazolidine-2,4-dione derivatives targeting VEGFR-2, a compound exhibited a high affinity value of -102.80 kcal/mol, forming five hydrogen bonds within the active site. nih.gov Another study on hydantoin-based inhibitors for mutant isocitrate dehydrogenase 1 (mIDH1) led to the development of compounds with IC50 values in the sub-micromolar range, a success guided by structure-based optimization. nih.gov These examples demonstrate how in silico predictions of receptor affinity guide the design of potent inhibitors based on the hydantoin scaffold. Similar computational screening could be applied to this compound to predict its potential targets and inhibitory efficacy.
| Compound Scaffold | Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Reference |
|---|---|---|---|---|
| Thiazolidine-2,4-dione derivative | VEGFR-2 (4ASD) | -102.80 | Cys919, Asp1046, Glu885, Lys868 | nih.gov |
| Thiazolidine-2,4-dione derivative | EGFRT790M (3W2O) | -77.08 | Thr854, Met793, Asp855, Glu762 | nih.gov |
| 5-(heteroarylmethylene)hydantoin | GSK-3β (1q41) | Not specified | Val135 | mdpi.com |
Quantum Chemical Calculations
Quantum chemical calculations delve into the electronic structure and energetic properties of a molecule, providing fundamental data on stability, reactivity, and conformation.
The imidazolidine-2,4-dione ring can exist in several tautomeric forms, which involve the migration of protons. orientjchem.org Density Functional Theory (DFT) calculations are extensively used to determine the relative stability of these tautomers. edu.krdorientjchem.org For the parent hydantoin molecule, studies consistently show that the diketo form is the most stable tautomer by a significant margin in both the gas phase and in solution. orientjchem.org DFT calculations at the B3LYP level of theory indicate the diketo tautomer is at least 17.0 kcal/mol more stable than other enol or imidol forms. orientjchem.org This pronounced stability suggests that this compound will overwhelmingly exist in its diketo form under physiological conditions.
DFT is also employed to analyze the electronic structure, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). jmaterenvironsci.com The energy gap between the HOMO and LUMO (ΔE) is a key indicator of a molecule's chemical reactivity; a smaller gap often implies higher reactivity. This analysis helps in understanding the molecule's potential to participate in chemical reactions and its electronic behavior upon interacting with a receptor. jmaterenvironsci.com
| Hydantoin Tautomer | Relative Energy (kcal/mol) in Gas Phase | Reference |
|---|---|---|
| T1 (diketo) | 0.00 | orientjchem.org |
| T2 (enol-keto) | 17.03 | orientjchem.org |
| T4 (enol-keto) | 20.80 | orientjchem.org |
| T3 (enol-keto) | 22.25 | orientjchem.org |
| T5 (dihydroxy) | 30.34 | orientjchem.org |
The presence of flexible side chains necessitates conformational analysis to identify the most stable three-dimensional arrangements (energetic minima) of a molecule. nih.govresearchgate.net For this compound, the rotation around the C5-C(sulfanyl) and C(sulfanyl)-S bonds allows the sulfanylmethyl group to adopt various spatial orientations.
Computational methods, such as combined Monte Carlo–Molecular Mechanics (MM) or DFT calculations, are used to systematically explore the potential energy surface of the molecule and identify all stable conformers. nih.govresearchgate.netuc.pt For instance, a conformational analysis of 5-acetic acid hydantoin, which also has a flexible substituent at the C5 position, identified 13 distinct conformers using DFT calculations. researchgate.netuc.pt Determining the preferred conformation of this compound is essential, as the molecule's actual shape dictates how it can fit into a protein's binding site.
In Silico Screening and Rational Library Design
The imidazolidine-2,4-dione scaffold is considered a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. nih.gov This makes it an excellent starting point for the rational design of compound libraries aimed at discovering new therapeutic agents. nih.gov
In silico screening, or virtual screening, involves computationally evaluating large libraries of chemical compounds to identify those that are most likely to bind to a specific biological target. nih.gov This process significantly narrows down the number of compounds that need to be synthesized and tested experimentally, saving time and resources. A recent study reported a high-throughput virtual screening of nearly 1.8 million compounds to identify a novel hydantoin-based inhibitor of mIDH1. nih.gov
Starting with the this compound core, rational library design would involve the computational design of derivatives with modified properties. For example, different functional groups could be virtually added to the sulfanylmethyl moiety or the nitrogen atoms of the hydantoin ring. These virtual compounds would then be screened against a panel of protein targets to predict their binding affinities and select the most promising candidates for synthesis and further investigation.
Virtual Screening Methodologies for Identifying Novel Ligands
Virtual screening is a powerful computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme. For the broader class of imidazolidine-2,4-dione (hydantoin) derivatives, various virtual screening approaches have been successfully employed to discover novel ligands for a range of biological targets.
Structure-based virtual screening (SBVS) is a common approach where the three-dimensional structure of the target protein is used to dock and score potential ligands. For instance, studies on hydantoin-based compounds have utilized docking simulations to identify potential anticonvulsant agents by predicting their binding modes within target receptors. jscimedcentral.com Similarly, this methodology has been applied to find inhibitors for enzymes like sirtuins (SIRTs), where 5-benzylidene-hydantoin was identified as a new scaffold for SIRT2 inhibition. researchgate.net
Ligand-based virtual screening (LBVS) is another strategy, which relies on the knowledge of molecules known to be active for a particular target. These methods use the chemical structure of known active compounds to find other molecules in a database with similar properties. While specific examples for this compound are not available, this approach is widely used for other heterocyclic scaffolds.
The general workflow for a virtual screening campaign targeting a protein of interest with hydantoin-like molecules would involve:
Target Preparation: Obtaining and preparing the 3D structure of the biological target (e.g., from the Protein Data Bank).
Library Preparation: Assembling a large, diverse library of chemical compounds to be screened.
Docking and Scoring: Using software to predict the binding pose and affinity of each compound in the library to the target protein.
Hit Selection and Experimental Validation: Selecting the most promising candidates for laboratory testing to confirm their biological activity.
| Screening Method | Target Class | Example Scaffold | Key Finding |
| Structure-Based Docking | Ion Channels | N-piperidinespirohydantoins | Identification of potential anticonvulsant activity similar to phenytoin. jscimedcentral.com |
| Structure-Based Screening | Sirtuin Enzymes | 5-Benzylidene-hydantoin | Discovery of a new scaffold for SIRT2 inhibition. researchgate.net |
Computational Approaches for Predicting Biological Activity Profiles
Computational methods are frequently used to predict the biological activities and pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) of new chemical entities. These in silico models are crucial for prioritizing compounds for synthesis and experimental testing.
Quantitative Structure-Activity Relationship (QSAR) is a prominent method used to correlate the chemical structure of compounds with their biological activity. For hydantoin-based androgen receptor modulators, QSAR models have been developed to predict binding affinities, aiding in the design of new, more potent molecules. nih.gov Such models use molecular descriptors—numerical values that characterize properties of a molecule—to build a mathematical relationship with the observed activity.
Another approach involves the use of machine learning algorithms and predictive software. For example, the PASS (Prediction of Activity Spectra for Substances) algorithm can predict a wide range of biological activities for a given molecule based on its structure. While not specifically documented for this compound, this tool is broadly applicable.
Key computational approaches include:
QSAR Modeling: To establish a correlation between structural features and biological activity. nih.gov
Pharmacophore Modeling: To identify the essential 3D arrangement of functional groups required for biological activity.
ADMET Prediction: To computationally estimate properties like solubility, permeability, and potential toxicity.
| Computational Method | Application | Key Outcome |
| QSAR | Predicting Androgen Receptor Binding | A predictive model to guide the design of novel AR modulators with improved affinity. nih.gov |
| CADD | Design of PTP1B Inhibitors | Identification of imidazolidine-2,4-dione derivatives with significant inhibitory activity. nih.gov |
| In Silico ADME Profiling | Drug-Likeness Assessment | Evaluation of pharmacokinetic properties of pseudothiohydantoin derivatives. nih.gov |
Integration of Crystallographic Data with Computational Models
The integration of experimental data from X-ray crystallography with computational models provides a powerful synergy for understanding molecular interactions and guiding drug design. A high-resolution crystal structure of a ligand bound to its target protein offers a precise map of the binding site and the key interactions that stabilize the complex.
This information is invaluable for validating and refining computational models. For example, molecular dynamics (MD) simulations can be initiated from a crystal structure to study the dynamic behavior of the protein-ligand complex over time. This can reveal insights into the stability of binding, the role of water molecules, and conformational changes that are not apparent from a static crystal structure.
In studies of other imidazolidine-2,4-dione derivatives, such as novel inhibitors for the protein tyrosine phosphatase 1B (PTP1B), molecular dynamics simulations were used to understand the inhibitory mechanism at a molecular level. nih.gov These simulations can elucidate how the compound affects the stability of the protein's catalytic region.
The typical workflow for integrating crystallographic and computational data includes:
Solving the Crystal Structure: Obtaining the 3D structure of the target protein, often in complex with a ligand.
Molecular Docking Validation: Using the known binding pose from the crystal structure to validate the accuracy of a docking protocol.
Molecular Dynamics (MD) Simulations: Running simulations to explore the dynamic stability and interactions of the protein-ligand complex.
Free Energy Calculations: Employing methods like MM/PBSA or MM/GBSA to estimate the binding free energy, providing a more rigorous prediction of binding affinity.
Structure Activity Relationship Sar Studies of 5 Sulfanylmethyl Imidazolidine 2,4 Dione and Analogues
Impact of Substituent Modifications on Biological Activity and Potency
The biological activity of imidazolidine-2,4-dione analogues can be significantly altered by modifying substituents on the core ring structure. The N-1, N-3, and C-5 positions are key sites for modification, influencing both potency and target selectivity. researchgate.net
Substitutions at the C-5 Position:
The C-5 position is critical for determining the biological activity profile. Introducing different groups at this position can lead to a wide range of pharmacological effects. For instance, 5-aryl-substituted hydantoin (B18101) derivatives have demonstrated potent activity in various studies. researchgate.net The nature of the aryl substituent, including the presence and position of functional groups, plays a crucial role. For example, in a series of 5-arylidene imidazolidine-2,4-dione derivatives, halogen substitutions on the benzylidene moiety were found to influence anti-arrhythmic activity. nih.gov
Substitutions at the N-1 and N-3 Positions:
Alkylation or arylation at the N-1 and N-3 positions of the hydantoin ring is a common strategy to modulate the activity of these compounds. researchgate.net The acidity of the imidic NH at the N-3 position (pKa ≈ 9) makes it more susceptible to substitution compared to the N-1 position. thieme-connect.com
In a study of α-glucosidase inhibitors, N-substituted hydantoin derivatives with methyl, methoxy (B1213986), and dioxole groups on a phenyl ring were evaluated. nih.gov The results indicated that the introduction of an electron-withdrawing dioxole group improved inhibitory activity compared to electron-donating methyl or methoxy groups. nih.gov Specifically, compound 8o (with a dioxole group) was the most potent in the series. nih.gov
| Compound | Substituent on Phenyl Ring | % Inhibition |
|---|---|---|
| 8a | 3-Methyl | Moderate |
| 8d | 4-Methoxy | Moderate |
| 8l | 3,4-Dioxole | Improved (37.65%–57.77%) |
| 8n | 3,4-Dioxole | Moderate |
| 8o | 3,4-Dioxole | Most Potent |
Furthermore, extending the amino ester chain in a series of 4-methyl phenyl hydantoin derivatives led to improved α-glucosidase inhibition at all tested concentrations. nih.gov
The Role of the Sulfanylmethyl Moiety in Receptor Binding and Biological Efficacy
Bioisosteric replacement of the sulfanylmethyl group is a common strategy to probe its importance and to modulate the compound's properties. cambridgemedchemconsulting.com A bioisostere is a substituent that results in a new molecule with similar biological properties to the parent compound. cambridgemedchemconsulting.com Replacing the thiol group with other functionalities like hydroxyl (-OH), amino (-NH₂), or carboxyl (-COOH) can provide insights into the specific interactions required for activity. nih.gov For example, the replacement of a thiol with a hydroxyl group can alter the hydrogen bonding capacity and polarity of the molecule.
Stereochemical Influences on Activity and Selectivity
The C-5 position of the hydantoin ring is a stereocenter when substituted with a non-planar group, leading to the existence of enantiomers. thieme-connect.com The stereochemistry at this position can have a profound impact on the biological activity and selectivity of the compound, as biological targets such as enzymes and receptors are themselves chiral.
Studies on 3,5-disubstituted hydantoins have highlighted the importance of stereochemistry in their biological profile. mdpi.com The separation and individual testing of enantiomers are crucial to understanding their differential interactions with a biological target. For instance, in a series of hydantoin derivatives targeting the serotonin (B10506) 5-HT₇ receptor, the affinity was found to be strongly dependent on the absolute configuration of the stereogenic center at the C-5 position. nih.gov A clear preference for the S-configuration at C5 was observed for high affinity binding. nih.gov
Similarly, the enzymatic production of L-methionine using a hydantoinase enzyme demonstrates the critical role of stereoselectivity. nih.govcaltech.edu The wild-type enzyme preferentially hydrolyzes the D-enantiomer of 5-(2-methylthioethyl)hydantoin. nih.govcaltech.edu Through directed evolution, the enzyme's selectivity was inverted to favor the L-enantiomer, significantly improving the efficiency of L-methionine production. nih.govcaltech.edu This underscores how stereochemistry at the C-5 position dictates the interaction with the enzyme's active site.
| Target | Compound Series | Preferred Configuration at C5 | Reference |
|---|---|---|---|
| 5-HT₇ Receptor | Hydantoin-piperazine derivatives | S | nih.gov |
| Hydantoinase (Wild-type) | 5-(2-methylthioethyl)hydantoin | D | nih.govcaltech.edu |
| Hydantoinase (Evolved) | 5-(2-methylthioethyl)hydantoin | L | nih.govcaltech.edu |
Correlation between Specific Structural Features and Enzyme Inhibition Profiles
The imidazolidine-2,4-dione scaffold has been identified as a privileged structure for the development of inhibitors for a variety of enzymes. ekb.eg Specific structural features of these derivatives can be correlated with their potency and selectivity against different enzyme targets.
For instance, in the development of inhibitors for protein tyrosine phosphatase-1B (PTP1B), a series of imidazolidine-2,4-dione derivatives were designed and synthesized. nih.gov The study identified a selective PTP1B inhibitor, and molecular dynamics simulations suggested a likely binding mode within the enzyme's active site. nih.gov Similarly, imidazolidine-2,4-dione derivatives have been developed as inhibitors of lymphoid-specific tyrosine phosphatase (LYP), a target for autoimmune diseases. nih.gov In this case, cinnamic acid-based inhibitors displayed good inhibitory activities, with the most potent compound acting as a competitive inhibitor. nih.gov
The substitution pattern on the hydantoin ring is a key determinant of enzyme inhibitory activity. For example, in a study of Schiff's bases incorporating a 5,5-diphenylimidazolidine-2,4-dione scaffold, derivatives were evaluated for their inhibition of EGFR and HER2 kinases. mdpi.comnih.gov The results showed that compounds with electron-withdrawing groups, such as 4-chlorophenyl and 4-trifluoromethoxyphenyl, exhibited potent inhibitory activities. mdpi.com
| Enzyme Target | Compound Class | Key Structural Features for Activity | IC₅₀/Kᵢ Range | Reference |
|---|---|---|---|---|
| LYP | Cinnamic acids-based imidazolidine-2,4-diones | Cinnamic acid moiety | IC₅₀ = 2.85-6.95 μM, Kᵢ = 1.09 μM | nih.gov |
| EGFR/HER2 | 5,5-diphenylhydantoin Schiff's bases | Electron-withdrawing groups on phenyl ring | IC₅₀ = 0.28-1.61 µM | nih.gov |
| α-Glucosidase | N-substituted hydantoins | Electron-withdrawing dioxole group | Moderate to potent at 200 μM | nih.gov |
Design Principles for Enhanced Target Selectivity and Therapeutic Potency
Based on extensive SAR studies, several design principles have emerged for developing imidazolidine-2,4-dione derivatives with enhanced target selectivity and therapeutic potency.
Scaffold Hopping and Core Refinement: Utilizing the imidazolidine-2,4-dione as a core scaffold, "core hopping" strategies can be employed to discover novel inhibitors with improved properties. nih.gov This involves replacing a known core structure with the hydantoin ring while maintaining key binding interactions.
Introduction of Specific Functional Groups: The targeted introduction of functional groups can enhance binding affinity and selectivity. For example, the incorporation of electron-withdrawing groups on aryl substituents has been shown to improve the inhibitory activity of hydantoin derivatives against certain kinases. mdpi.com
Stereochemical Control: As biological targets are chiral, the synthesis and evaluation of stereochemically pure enantiomers are crucial. nih.govacs.org Designing compounds with the optimal stereochemistry at the C-5 position can lead to a significant increase in potency and selectivity.
Bioisosteric Replacement: The strategic replacement of key functional groups with bioisosteres can be used to fine-tune the physicochemical properties of the molecule, such as lipophilicity and metabolic stability, without compromising biological activity. cambridgemedchemconsulting.commdpi.com For example, replacing the thiol of the sulfanylmethyl group could modulate the compound's pharmacokinetic profile.
Hybridization with Other Pharmacophores: Combining the hydantoin scaffold with other known bioactive moieties can lead to hybrid molecules with enhanced or synergistic effects. ekb.eg This approach has been successfully used to develop potent anticancer agents. ekb.eg
By applying these design principles, medicinal chemists can rationally design and synthesize novel 5-(sulfanylmethyl)imidazolidine-2,4-dione analogues with improved therapeutic potential for a wide range of diseases.
Advanced Applications and Future Research Directions
Development of 5-(Sulfanylmethyl)imidazolidine-2,4-dione as a Precursor for Novel Bioactive Molecules
The inherent reactivity of the thiol group in this compound makes it an exceptional starting point for synthesizing a diverse library of new chemical entities. The core imidazolidine-2,4-dione structure is a privileged scaffold found in numerous pharmacologically active compounds. researchgate.netmdpi.com By chemically modifying the sulfanylmethyl substituent, researchers can develop derivatives with tailored biological activities.
Research has demonstrated that derivatives of the imidazolidine-2,4-dione scaffold exhibit a wide range of therapeutic potential. For instance, various derivatives have been synthesized and investigated for their antimicrobial, anticancer, and enzyme-inhibiting properties. ceon.rsnih.govnih.gov
Key therapeutic areas where derivatives have shown promise include:
Anticancer Agents: A series of imidazolidine-2,4-dione derivatives have been designed as inhibitors of anti-apoptotic B-cell lymphoma-2 (Bcl-2) proteins, which are significant targets in cancer therapy. nih.govresearchgate.net
Antidiabetic Agents: Through computer-aided drug design, derivatives have been identified as potent and selective inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B), a key regulator in insulin (B600854) signaling pathways. nih.gov
Antimicrobial Agents: Novel imidazolidine-2,4-dione compounds have been shown to inhibit the production of virulence factors in bacteria like Pseudomonas aeruginosa, presenting a strategy to combat bacterial pathogenicity without directly killing the bacteria, which may reduce the development of resistance. nih.gov
Anticoagulant Agents: Certain 2-thioxoimidazolidin-4-one derivatives have demonstrated significant anticoagulant properties in laboratory assays. scialert.net
Schistosomicidal Agents: Imidazolidine (B613845) derivatives have shown promising in vitro efficacy against Schistosoma mansoni, the parasite responsible for schistosomiasis. scielo.br
The synthesis of a 5-(phenylselanylmethyl) derivative, which is structurally analogous to the sulfanylmethyl compound, highlights a methodological pathway for creating fused bicyclic hydantoins with significant inhibitory activity, underscoring the potential of the C-5 methyl-heteroatom substitution pattern. ceon.rs
| Derivative Class | Biological Target | Therapeutic Area | Reference |
|---|---|---|---|
| Biphenylmethyl-substituted | Bcl-2 Proteins | Oncology | nih.govresearchgate.net |
| Various substituted | Protein Tyrosine Phosphatase 1B (PTP1B) | Diabetes | nih.gov |
| Cinnamic acid-based | Lymphoid-specific tyrosine phosphatase (LYP) | Autoimmune Diseases | nih.gov |
| Various substituted | Bacterial Virulence Factors (e.g., protease, hemolysin) | Infectious Diseases | nih.gov |
| Piperidin-4-ylideneamino-substituted | Blood Coagulation Cascade | Thrombosis | scialert.net |
Exploration of Metal Complexes of this compound Derivatives in Catalysis and Biology
The nitrogen and oxygen atoms within the imidazolidine-2,4-dione ring, along with the sulfur atom of the sulfanylmethyl group, present ideal coordination sites for metal ions. The formation of metal complexes can dramatically alter the physicochemical properties and biological activity of the parent ligand. Multi-dentate ligands are crucial in coordination chemistry and have led to numerous applied metal complexes in pharmaceutical and catalytic industries. scite.ai
While research on metal complexes specifically derived from this compound is an emerging area, studies on related imidazole (B134444) and hydrazone complexes provide a strong rationale for this exploration. scite.airesearchgate.net Such complexes have shown significant potential in:
Catalysis: Transition metal complexes are widely used as catalysts in organic synthesis. The unique geometry and electronic environment provided by imidazolidine-dione derivatives could lead to novel catalysts with high efficiency and selectivity.
Bioinorganic Chemistry: Metal ions are essential for many biological processes. Complexes of imidazolidine-2,4-dione derivatives could be designed to interact with metalloenzymes or to act as carriers for metal-based drugs, potentially leading to new anticancer or antimicrobial agents. researchgate.net The structural diversity and flexibility of these compounds allow them to form stable chelates with metal ions that are crucial catalysts in many biochemical processes. scite.ai
Integration with Synthetic Biology Approaches for Compound Production and Optimization
Synthetic biology offers powerful tools for the production of complex molecules through engineered biological systems. While the chemical synthesis of imidazolidine-2,4-dione derivatives is well-established, synthetic biology approaches for their production are currently underexplored. This represents a significant future research opportunity. Potential avenues include:
Enzymatic Synthesis: Identifying or engineering enzymes (e.g., hydantoinases or carbamoylases) that can catalyze the formation of the hydantoin (B18101) ring from bio-based precursors. This could lead to more sustainable and enantiomerically pure production methods.
Metabolic Engineering: Engineering microbial hosts to produce the necessary amino acid precursors or even the final hydantoin compounds directly from simple carbon sources.
Optimization of these biological systems could lead to cost-effective, scalable, and environmentally friendly production routes for this compound and its derivatives.
Prospects for Rational Drug Design Based on the Imidazolidine-2,4-dione Scaffold
The imidazolidine-2,4-dione ring is an excellent scaffold for rational drug design due to its rigid structure and the defined vectors for substitution at the N-1, N-3, and C-5 positions. researchgate.net This allows for precise modification to optimize interactions with a specific biological target.
Modern drug discovery heavily relies on structure-based and computer-aided drug design (CADD) to accelerate the identification of lead compounds. nih.gov By using the three-dimensional structure of a target protein, researchers can design imidazolidine-2,4-dione derivatives that fit perfectly into the active or allosteric sites. For example, replacing a rhodanine (B49660) core with a hydantoin moiety via a bio-isosteric replacement strategy has successfully led to the development of potent Bcl-2 inhibitors. researchgate.net This approach allows for the systematic exploration of the chemical space around the scaffold to improve potency, selectivity, and pharmacokinetic properties.
Identification of Unexplored Biological Targets and Novel Therapeutic Areas for this Class of Compounds
The broad bioactivity profile of imidazolidine-2,4-dione derivatives suggests that their full therapeutic potential has yet to be realized. researchgate.net While targets in cancer, diabetes, and infectious diseases are being actively investigated, numerous other biological pathways remain to be explored.
Systematic screening of diverse libraries of this compound derivatives against a wide array of biological targets could uncover novel activities. This could involve high-throughput screening against enzyme panels, receptor binding assays, and cell-based phenotypic screens. Promising new therapeutic areas may include neurodegenerative diseases, inflammatory disorders, and parasitic infections, as suggested by the discovery of schistosomicidal properties in some derivatives. scialert.netscielo.br
Methodological Advancements in the Synthesis and Characterization of Imidazolidine-2,4-dione Derivatives
Continuous innovation in synthetic organic chemistry is crucial for efficiently producing diverse and complex imidazolidine-2,4-dione derivatives. Traditional methods for hydantoin synthesis include the Bucherer-Bergs and Urech reactions, which involve reacting aldehydes/ketones or amino acids with sources of cyanide and carbonate. ceon.rs A common modern approach involves reacting C-arylglycine derivatives with isocyanates or isothiocyanates, followed by acid-catalyzed cyclization. researchgate.netmdpi.comnih.gov
Recent advancements focus on improving yield, reducing reaction times, and enhancing sustainability. These include:
Catalytic Methods: The use of metal and organocatalysts to facilitate ring formation under milder conditions. mdpi.com For example, base-catalyzed intramolecular hydroamidation of propargylic ureas provides an efficient route to imidazolidin-2-ones at ambient temperatures. acs.org
Flow Chemistry: Implementing continuous flow reactors can improve reaction control, safety, and scalability.
Combinatorial Synthesis: Utilizing solid-phase or solution-phase combinatorial techniques to rapidly generate large libraries of derivatives for biological screening.
Advanced characterization techniques, including high-resolution mass spectrometry (HRMS), multi-dimensional nuclear magnetic resonance (NMR) spectroscopy, and single-crystal X-ray diffraction, are essential for unambiguously confirming the structure and stereochemistry of these novel compounds. researchgate.netmdpi.com
| Synthetic Method | Precursors | Key Features | Reference |
|---|---|---|---|
| Bucherer-Bergs Reaction | Aldehyde or Ketone, KCN, (NH₄)₂CO₃ | Classic, one-pot synthesis | ceon.rs |
| Urech Hydantoin Synthesis | Amino Acid, KOCN | Starts from amino acids | ceon.rs |
| Amino Acid-Isocyanate Reaction | α-Amino acid, Isocyanate/Isothiocyanate | Leads to N-3 and C-5 substituted derivatives | mdpi.comnih.gov |
| Base-Catalyzed Hydroamidation | Propargylic Ureas | Mild, ambient conditions, high efficiency | acs.org |
| Metal-Catalyzed Diamination | Alkenes, Ureas | Direct construction of the scaffold from unsaturated C-C bonds | mdpi.com |
Implementation of Green Chemistry Principles in Imidazolidine-2,4-dione Synthesis
The pharmaceutical industry is increasingly adopting green chemistry principles to minimize its environmental impact. The synthesis of imidazolidine-2,4-dione derivatives can be made more sustainable by focusing on the 12 principles of green chemistry. mdpi.com
Key strategies include:
Use of Greener Solvents: Replacing hazardous organic solvents with water, ethanol, or performing reactions under solvent-free conditions. bepls.com
Catalysis: Employing catalysts instead of stoichiometric reagents to reduce waste and improve atom economy. mdpi.comacs.org
Energy Efficiency: Utilizing energy-efficient methods like microwave-assisted synthesis to reduce reaction times and energy consumption. mdpi.com
Renewable Feedstocks: Developing synthetic routes that start from bio-based materials rather than petroleum-based feedstocks.
For example, base-catalyzed cyclizations performed at room temperature represent a step towards more energy-efficient processes. acs.org The synthesis of Phenytoin (5,5-diphenylimidazolidine-2,4-dione) has been demonstrated using water as a green solvent, highlighting the feasibility of these approaches. bepls.com Applying these principles will be essential for the sustainable development of this important class of compounds.
Q & A
Basic Research Questions
Q. What are the key structural characterization methods for 5-(Sulfanylmethyl)imidazolidine-2,4-dione, and how do they validate its molecular configuration?
- Methodological Answer: Single-crystal X-ray diffraction is the gold standard for confirming molecular geometry and intermolecular interactions. For this compound, parameters such as bond lengths (e.g., C–S and C–N bonds), dihedral angles between rings, and hydrogen-bonding networks should be analyzed. Complementary techniques like NMR (¹H/¹³C) and IR spectroscopy can validate functional groups (e.g., sulfhydryl, carbonyl) and tautomeric equilibria .
Q. How should researchers design a safe experimental protocol for handling this compound?
- Methodological Answer:
- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles. Respiratory protection (e.g., N95 masks) is required if handling powders.
- Ventilation: Perform reactions in a fume hood to avoid inhalation.
- Storage: Store in airtight containers at 2–8°C, segregated from oxidizers and acids.
- Spill Management: Neutralize with inert adsorbents (e.g., vermiculite) and dispose of as hazardous waste .
Q. What synthetic routes are reported for this compound, and what are their limitations?
- Methodological Answer: Common methods include cyclocondensation of thiourea derivatives with α-keto acids. Key challenges:
- Yield Optimization: Side reactions (e.g., oxidation of sulfhydryl groups) reduce yields. Use inert atmospheres (N₂/Ar) and reducing agents like TCEP.
- Purification: Silica gel chromatography (ethyl acetate/hexane) or recrystallization (ethanol/water) is recommended. Monitor purity via HPLC (C18 column, UV detection at 254 nm) .
Advanced Research Questions
Q. How can computational methods guide the optimization of reaction conditions for synthesizing this compound?
- Methodological Answer:
- Quantum Chemical Calculations: Use density functional theory (DFT) to model transition states and identify energetically favorable pathways (e.g., B3LYP/6-31G* level).
- Machine Learning (ML): Train models on reaction databases (e.g., PubChem) to predict optimal solvents, catalysts, and temperatures.
- Feedback Loops: Integrate experimental data (e.g., yields, byproducts) into ML algorithms to refine predictions iteratively .
Q. How to resolve contradictions in reported biological activity data for this compound?
- Methodological Answer:
- Meta-Analysis: Systematically compare datasets (e.g., IC₅₀ values in enzyme assays) using statistical tools (ANOVA, Tukey’s HSD test). Check for batch-to-batch variability in compound purity.
- Experimental Replication: Standardize protocols (e.g., cell lines, incubation times) across labs.
- Mechanistic Studies: Use isotopic labeling (e.g., ³⁵S) to track metabolic pathways and confirm target engagement .
Q. What strategies improve the stability of this compound in aqueous solutions for pharmacological studies?
- Methodological Answer:
- pH Control: Maintain solutions at pH 5–6 to minimize sulfhydryl oxidation. Buffers like citrate-phosphate are ideal.
- Antioxidants: Add 0.1% w/v ascorbic acid or EDTA to chelate metal ions.
- Lyophilization: Freeze-dry the compound with cryoprotectants (e.g., trehalose) for long-term storage .
Methodological Resources
- Experimental Design: Use fractional factorial designs (e.g., Taguchi method) to screen variables (temperature, solvent, catalyst) with minimal trials .
- Data Analysis: Apply multivariate regression to correlate structural descriptors (e.g., logP, polar surface area) with bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
